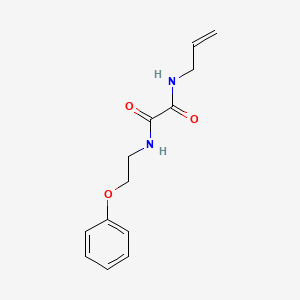
N-allyl-N'-(2-phenoxyethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-N'-(2-phenoxyethyl)ethanediamide, also known as AEDA, is a chemical compound that has been widely studied for its potential applications in various fields of science. AEDA is an organic compound that is composed of carbon, hydrogen, nitrogen, and oxygen atoms. This compound has a molecular formula of C16H22N2O2 and a molecular weight of 278.36 g/mol.
作用机制
The mechanism of action of N-allyl-N'-(2-phenoxyethyl)ethanediamide is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration is believed to be responsible for this compound's potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-inflammatory, analgesic, and antipyretic effects. These effects are believed to be due to the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. This compound has also been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration is believed to be responsible for this compound's potential use in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-allyl-N'-(2-phenoxyethyl)ethanediamide is its potential as a multifunctional agent in various fields of science. This compound has been shown to have significant anti-inflammatory, analgesic, and antipyretic effects, as well as potential as an anticancer agent and as a treatment for Alzheimer's disease. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
未来方向
There are several future directions for the study of N-allyl-N'-(2-phenoxyethyl)ethanediamide. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the potential use of this compound as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
合成方法
The synthesis of N-allyl-N'-(2-phenoxyethyl)ethanediamide can be achieved through a series of chemical reactions. The first step is the reaction of ethylenediamine with allyl chloride to form N-allylethylenediamine. The second step involves the reaction of N-allylethylenediamine with 2-phenoxyethyl chloride to form N-allyl-N'-(2-phenoxyethyl)ethanediamine. Finally, the addition of acetic anhydride to N-allyl-N'-(2-phenoxyethyl)ethanediamine leads to the formation of this compound.
科学研究应用
N-allyl-N'-(2-phenoxyethyl)ethanediamide has been extensively studied for its potential applications in various fields of science. It has been found to have significant anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
属性
IUPAC Name |
N-(2-phenoxyethyl)-N'-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-8-14-12(16)13(17)15-9-10-18-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCUEEOZTSUQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCCOC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexanamine](/img/structure/B5016556.png)
![3-[4-(dimethylamino)benzylidene]-5-(3,4-dimethylphenyl)-2(3H)-furanone](/img/structure/B5016568.png)
![3-phenyl-2-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B5016569.png)
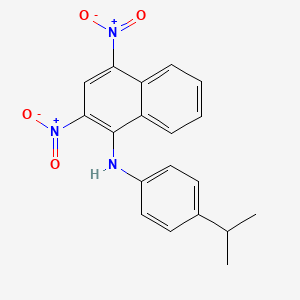

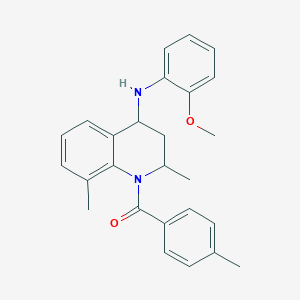
![2-acetyl-7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5016610.png)
![ethyl 3-(3-chlorobenzyl)-1-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B5016611.png)
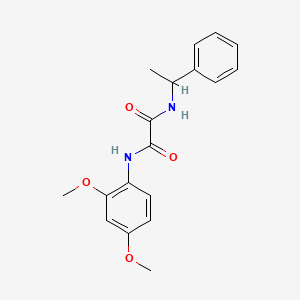
![N-cyclopropyl-N'-(2-thienylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5016624.png)
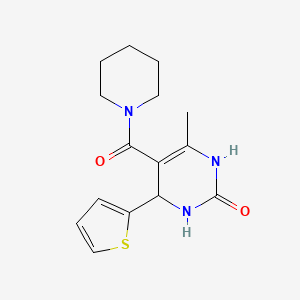
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-methoxybenzamide](/img/structure/B5016627.png)
![5-bromo-2-methoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B5016633.png)